molecular formula C8H4F4N2 B1379984 4-Amino-2-fluoro-3-(trifluoromethyl)benzonitrile CAS No. 1448858-64-7

4-Amino-2-fluoro-3-(trifluoromethyl)benzonitrile

Cat. No. B1379984
CAS RN: 1448858-64-7
M. Wt: 204.12 g/mol
InChI Key: OGDQRXVOGXRLPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-Amino-2-fluoro-3-(trifluoromethyl)benzonitrile” is a cyanated and trifluoromethylated derivative of aniline . It is also known as “4-Cyano-3-trifluoromethylaniline” and has a molecular weight of 186.13 .


Synthesis Analysis

This compound is the starting material in one of the chemical syntheses of the nonsteroidal antiandrogen bicalutamide . It can also serve as a starting material in the synthesis of benzimidazoles .


Molecular Structure Analysis

The linear formula of this compound is NCC6H3(CF3)NH2 . For more detailed molecular structure information, you may refer to the 2D Mol file or the computed 3D SD file .


Physical And Chemical Properties Analysis

This compound is a solid with a melting point of 141-145 °C (lit.) . It is sparingly soluble in DMSO and slightly soluble in methanol . The predicted boiling point is 294.5±40.0 °C and the predicted density is 1.37±0.1 g/cm3 .

Scientific Research Applications

Synthesis of Benzimidazoles

This compound serves as a starting material in the synthesis of benzimidazoles . Benzimidazoles have a wide range of pharmacological activities and are particularly noted for their role as antifungals and anticancer agents. They can act as potential candidates in the treatment of breast cancer due to their ability to inhibit the growth of endothelial cells .

Chemical Sensing

Due to its unique chemical structure, derivatives of this compound can be utilized in the development of chemical sensors, particularly for detecting the presence of various ions or molecules in environmental samples.

Each of these applications represents a unique field of study where 4-Amino-2-fluoro-3-(trifluoromethyl)benzonitrile can contribute significantly. The compound’s versatile chemical structure allows for a wide range of research opportunities in medicinal chemistry, material science, and beyond. The information provided is based on the compound’s known properties and potential for derivative synthesis .

Mechanism of Action

Target of Action

It is used as a starting material in the synthesis of benzimidazoles , which are known to inhibit the growth of endothelial cells . This suggests that the compound may interact with targets involved in cell growth and proliferation.

Mode of Action

As a precursor to benzimidazoles, it may contribute to the inhibition of endothelial cell growth . The specific interactions between the compound and its targets, leading to this effect, are yet to be elucidated.

Biochemical Pathways

Given its role in the synthesis of benzimidazoles, it may influence pathways related to cell growth and proliferation .

Result of Action

As a precursor to benzimidazoles, it may contribute to the inhibition of endothelial cell growth .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For 4-Amino-2-fluoro-3-(trifluoromethyl)benzonitrile, it is recommended to store the compound in a cool, dry place, away from oxidizing agents .

Safety and Hazards

This compound is toxic if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation . Therefore, it is recommended to handle this compound with appropriate protective equipment and in a well-ventilated area .

properties

IUPAC Name

4-amino-2-fluoro-3-(trifluoromethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F4N2/c9-7-4(3-13)1-2-5(14)6(7)8(10,11)12/h1-2H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGDQRXVOGXRLPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C#N)F)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.